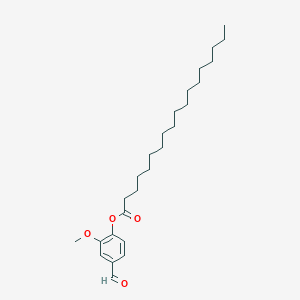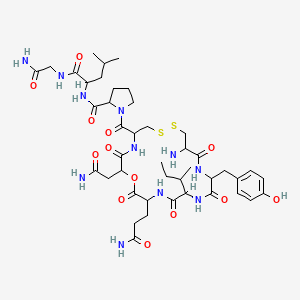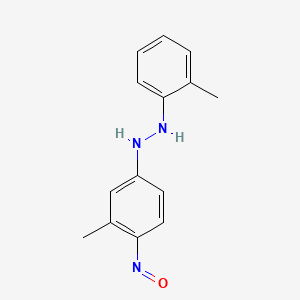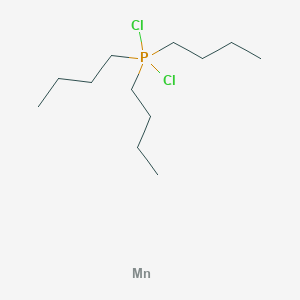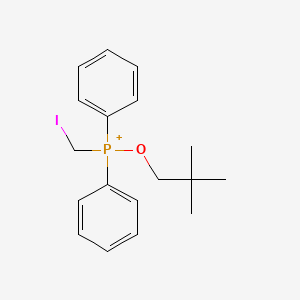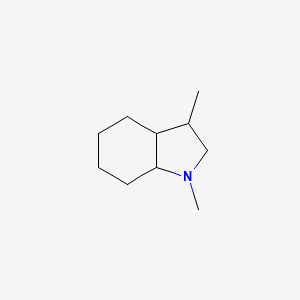
1,3-Dimethyloctahydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyloctahydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by its octahydro structure, is of interest in both synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyloctahydro-1H-indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired octahydro structure .
化学反応の分析
Types of Reactions
1,3-Dimethyloctahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are often employed.
Major Products
The major products formed from these reactions include various substituted indoles, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Dimethyloctahydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1,3-Dimethyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Indole: The parent compound of 1,3-Dimethyloctahydro-1H-indole, known for its aromatic structure and biological significance.
1-Methylindole: A derivative with a methyl group at the nitrogen atom, used in various chemical syntheses.
2-Methylindole: Another derivative with a methyl group at the second position, known for its unique chemical properties
Uniqueness
This compound is unique due to its octahydro structure, which imparts distinct chemical and biological properties compared to its aromatic counterparts.
特性
CAS番号 |
87401-41-0 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
1,3-dimethyl-2,3,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C10H19N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h8-10H,3-7H2,1-2H3 |
InChIキー |
QORCSZLKHJMGFR-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C2C1CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
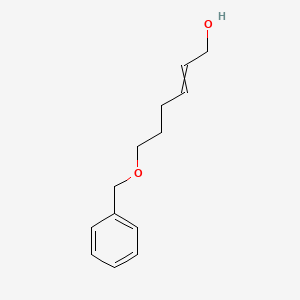

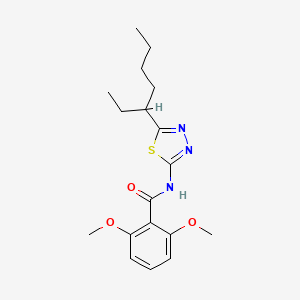

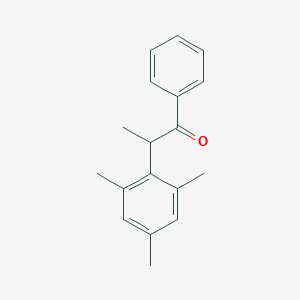

![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
